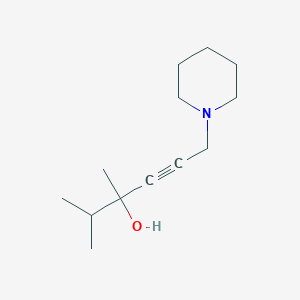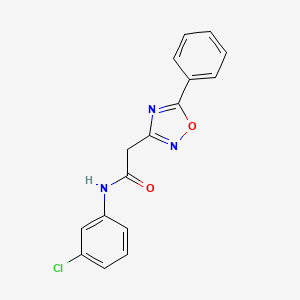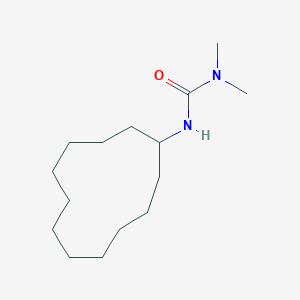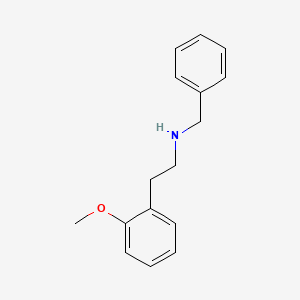
2,3-dimethyl-6-piperidin-1-ylhex-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-6-piperidin-1-ylhex-4-yn-3-ol is a compound that features a piperidine ring, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions, such as using a gold(I) complex as a catalyst and an iodine(III) oxidizing agent . The reaction conditions are optimized to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multistep synthesis processes that are scalable and cost-effective. These methods may include hydrogenation, cyclization, and functionalization reactions to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-piperidin-1-ylhex-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) compounds, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes .
Scientific Research Applications
2,3-Dimethyl-6-piperidin-1-ylhex-4-yn-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-6-piperidin-1-ylhex-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The piperidine moiety can form stable hydrophobic interactions with target proteins, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but lacking the alkyne and alcohol functionalities.
2,6-Dimethylpiperidine: Similar in structure but without the alkyne and alcohol groups.
4-Piperidinol: Contains the piperidine ring and an alcohol group but lacks the alkyne functionality.
Uniqueness
2,3-Dimethyl-6-piperidin-1-ylhex-4-yn-3-ol is unique due to the presence of both the alkyne and alcohol groups, which provide additional reactivity and potential for diverse chemical transformations compared to simpler piperidine derivatives .
Properties
IUPAC Name |
2,3-dimethyl-6-piperidin-1-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-12(2)13(3,15)8-7-11-14-9-5-4-6-10-14/h12,15H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXAYOSPKSMIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#CCN1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3,5-dibromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5241539.png)


![2-[4-cyclobutyl-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5241569.png)
![N-(2-nitrophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B5241577.png)
![3-(3,4-dimethoxyphenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5241578.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5241586.png)
![[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B5241594.png)
![tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethyl benzoate](/img/structure/B5241602.png)
![3-Methylsulfanyl-6-(4-phenylmethoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5241610.png)

![3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5241622.png)
![N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride](/img/structure/B5241629.png)
![1,5-dimethyl-4-{[methyl(1-naphthylmethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5241634.png)
